trans-1,2-Bis(diphenylphosphino)ethylene
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Overview
Description
trans-1,2-Bis(diphenylphosphino)ethylene is an organophosphorus compound with the chemical formula C26H22P2. It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it useful in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,2-Bis(diphenylphosphino)ethylene typically involves the reaction of diphenylphosphine with acetylene derivatives under controlled conditions. One common method is the reaction of diphenylphosphine with acetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
trans-1,2-Bis(diphenylphosphino)ethylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
trans-1,2-Bis(diphenylphosphino)ethylene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. It forms stable complexes with transition metals, which are used in various catalytic processes.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require metal-catalyzed reactions.
Industry: The compound is used in the production of fine chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of trans-1,2-Bis(diphenylphosphino)ethylene involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: Similar structure but with a single bond between the carbon atoms.
1,2-Bis(diphenylphosphino)benzene: Contains a benzene ring instead of an ethene group.
1,2-Bis(diphenylphosphino)propane: Contains a propane group instead of an ethene group.
Uniqueness
trans-1,2-Bis(diphenylphosphino)ethylene is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in catalysis. Its double bond also provides rigidity to the ligand, which can influence the geometry and reactivity of the metal complexes it forms.
Properties
Molecular Formula |
C26H22P2 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-diphenylphosphanylethenyl(diphenyl)phosphane |
InChI |
InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |
InChI Key |
NCKJIJSEWKIXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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